The molecule's structure incorporates two interesting functional groups:
These features suggest potential for the molecule to be explored in various areas of scientific research, such as:
2-(1H-indol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]ethanamine, also known as IPEA, is a complex organic compound with significant potential in medicinal chemistry. It features an indole moiety, which is recognized for its presence in many biologically active substances, and a pyrrole ring that may contribute to its pharmacological properties. The molecular formula for this compound is CHN, with a molecular weight of approximately 253.34 g/mol . The structure of IPEA enhances its solubility in biological environments, making it suitable for various pharmaceutical applications.
The chemical reactivity of 2-(1H-indol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]ethanamine can be characterized by its ability to participate in various reactions typical of amines and aromatic compounds. It can undergo:
The synthesis of 2-(1H-indol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]ethanamine can be achieved through several methods, including:
These synthetic routes allow for the exploration of various analogs and derivatives that may enhance biological activity or alter pharmacokinetic properties.
The potential applications of 2-(1H-indol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]ethanamine include:
Understanding the interactions of 2-(1H-indol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]ethanamine with biological systems is crucial for elucidating its pharmacological profile. Interaction studies typically involve:
These studies are essential for determining the viability of IPEA as a candidate for further development.
Several compounds share structural similarities with 2-(1H-indol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]ethanamine. Here are some notable examples:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| Indole | Contains an indole structure | Neurotransmitter effects |
| 5-Hydroxytryptamine (Serotonin) | Indole structure | Mood regulation |
| Pyrrolidine | Pyrrole structure | Neuroactive properties |
| 4-Methylindole | Methylated indole | Anticancer activity |
| 2-Methylindole | Methylated indole | Antimicrobial properties |
The uniqueness of 2-(1H-indol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]ethanamine lies in its dual functionality derived from both indole and pyrrole rings. This combination may lead to distinct biological activities not observed in simpler analogs, emphasizing its potential as a novel therapeutic agent .
The retrosynthetic analysis of 2-(1H-indol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]ethanamine (molecular formula C₁₆H₁₉N₃, molecular weight 253.34 g/mol) reveals several strategic disconnection points that can guide synthetic planning [1] [30]. The target molecule comprises an indole moiety connected via an ethylamine linker to a methylated pyrrole unit, suggesting a convergent synthetic approach through the coupling of two distinct heterocyclic fragments [26] [31].
Primary retrosynthetic disconnections include: (1) cleavage of the carbon-nitrogen bond between the ethylamine chain and the pyrrolylmethyl group, leading to tryptamine and 1-methyl-2-pyrrolylmethyl electrophile precursors; (2) disconnection at the indole-ethyl junction, yielding indole-3-carboxaldehyde and a pyrrolyl-substituted ethylamine derivative; and (3) functional group interconversions involving reduction of nitrile, amide, or ester intermediates to the target amine [2] [3].
The retrosynthetic strategy must account for the presence of two different nitrogen-containing heterocycles, requiring careful consideration of chemoselectivity and protecting group strategies [5]. The indole nitrogen typically exhibits lower nucleophilicity compared to aliphatic amines, while the N-methylpyrrole moiety introduces additional steric considerations that influence reaction pathways [13].
Classical synthetic methodologies for tryptamine derivatives typically employ the Mannich reaction sequence, beginning with indole-3-carboxaldehyde condensation with formaldehyde and secondary amines, followed by quaternization, cyanide substitution, and final reduction steps [6] [9]. However, the specific pyrrolylmethyl substitution pattern of the target compound necessitates modified approaches.
The traditional route involves initial formation of tryptamine through decarboxylation of tryptophan using elevated temperatures (200-250°C) in the presence of copper catalysts, achieving yields of 70-85% [18]. Subsequently, alkylation of tryptamine with 1-methyl-2-pyrrolylmethyl halides under basic conditions provides the target compound, though this approach often suffers from competing N-alkylation at the indole nitrogen [21].
Alternative classical approaches utilize the Fischer indole synthesis starting from phenylhydrazines and appropriate ketoacids, followed by functional group manipulations [5]. The reduction of indole-3-glyoxalylamides using lithium aluminum hydride has been demonstrated to provide tryptamine derivatives, though side product formation including α-hydroxy derivatives and tryptophol impurities remains problematic [21]. Yields typically range from 45-75% depending on substrate substitution patterns and reaction conditions.
Cycloaddition methodologies for indole-containing compounds have gained prominence due to their atom economy and structural complexity generation [10]. Dearomative [4+3] cycloaddition reactions of 3-alkenylindoles with oxyallyl cations demonstrate the feasibility of constructing complex indole frameworks, though direct application to the target compound requires significant modification [10].
The formation of pyrrolyl-substituted systems through [3+2] dipolar cycloaddition reactions offers potential synthetic routes [4]. Azomethine ylides generated from indole-3-carboxaldehyde derivatives can undergo cycloaddition with appropriately substituted dipolarophiles to construct the pyrrolyl-ethyl linkage, followed by nitrogen functionalization [12].
Recent developments in iron-catalyzed reactions demonstrate [3+2] cycloaddition approaches using tryptamine derivatives with ynones and nitroolefins, affording indole-tethered tetrasubstituted pyrroles in 65-82% yields [12]. These methodologies could potentially be adapted for the synthesis of the target compound through appropriate substrate modification.
Multicomponent reactions provide efficient access to complex molecular architectures through single-pot operations [13]. The trimolecular condensation approach developed for β-substituted tryptophan derivatives demonstrates the viability of multicomponent strategies for indole-containing compounds [13].
The condensation of indoles with aldehydes and Meldrum's acid provides stable intermediates that can be further elaborated through functional group transformations [13]. This approach has been successfully applied to the synthesis of heterocycle-fused tryptamines, achieving yields of 64-76% for the initial condensation step [13].
One-pot reductive alkylation methodologies using triethylsilane and trifluoroacetic acid systems enable direct conversion of indoles to tryptamine derivatives [7] [8]. This approach employs N-protected aminoethyl acetals as alkylating agents, proceeding under mild conditions with good functional group tolerance [7]. The method has been successfully scaled to gram quantities for pharmaceutical intermediates [8].
Catalyst-free synthetic approaches align with sustainable chemistry principles while reducing process complexity and cost [16] [19]. The development of propylphosphonic anhydride-mediated coupling reactions demonstrates effective catalyst-free formation of N-acyl tryptamine derivatives at room temperature [11] [19].
Three-step synthesis protocols utilizing the Henry reaction for tryptamine derivative formation employ sodium borohydride and nickel acetate as environmentally benign reducing agents, avoiding the use of lithium aluminum hydride [3]. This methodology achieves good to excellent yields while operating under mild conditions with reduced environmental impact [3].
Catalyst-free multicomponent indole synthesis using ethanol as solvent demonstrates the feasibility of metal-free approaches, though direct application to the target compound requires adaptation [16]. The use of readily available starting materials and benign reaction conditions supports the development of sustainable synthetic protocols [16].
Sustainable solvent selection plays a crucial role in green chemistry implementation [20]. Propylene carbonate has emerged as an effective eco-friendly solvent for indole synthesis, enabling high-yield reactions at room temperature with minimal environmental impact [20].
Ethanol-based solvent systems provide excellent alternatives to traditional organic solvents for indole transformations [16]. The use of aqueous-organic solvent mixtures reduces volatility concerns while maintaining good reaction efficiency [17].
Mechanochemical approaches utilizing high-speed vibration milling eliminate solvent requirements entirely, though application to complex molecular targets remains limited [4]. The development of solvent-free protocols represents an important direction for sustainable synthesis development [11].
Synthetic challenges in tryptamine derivative preparation include chemoselectivity issues, protecting group strategies, and side product formation [21]. The reduction of indole-3-glyoxalylamides frequently produces α-hydroxy derivatives and incomplete reduction products, requiring careful optimization of reaction conditions [21].
Competing alkylation reactions at different nitrogen centers present significant challenges in the synthesis of N-substituted tryptamines [21]. The indole nitrogen typically exhibits lower nucleophilicity compared to the ethylamine nitrogen, though steric factors and reaction conditions significantly influence selectivity [21].
Functional group compatibility issues arise when multiple nitrogen-containing heterocycles are present in the target molecule [32]. The development of chemoselective reaction conditions requires careful consideration of relative reactivity patterns and potential side reactions [32].
Purification challenges include the separation of closely related structural isomers and the removal of catalyst residues [23]. The basic nature of tryptamine derivatives necessitates specialized purification protocols to avoid decomposition during isolation [24].
Scale-up optimization requires systematic evaluation of reaction parameters including temperature control, mixing efficiency, and heat transfer considerations [22] [25]. Microwave-assisted synthesis protocols demonstrate successful scale-up to multi-gram quantities while maintaining high yields and product quality [22].
Process optimization studies for indole derivatives indicate that parallel synthesis approaches enable efficient exploration of reaction parameter space [22]. The optimization of Fischer indolization reactions for scale-up applications achieves overall yields exceeding 55% through careful control of reaction conditions [22].
Solvent selection becomes increasingly important at larger scales due to environmental and economic considerations [25]. The replacement of halogenated solvents with more sustainable alternatives requires validation of reaction efficiency and product quality [25].
Temperature control systems must accommodate exothermic reaction profiles common in indole synthesis, particularly for alkylation and reduction steps [25]. The implementation of appropriate safety protocols becomes critical for large-scale operations involving reactive intermediates [25].
Purification of 2-(1H-indol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]ethanamine requires specialized techniques due to its basic nature and structural complexity [24]. Flash chromatography using ethyl acetate-petroleum ether gradient systems provides effective separation, with typical elution conditions ranging from 30:70 to 70:30 solvent ratios [23].
Ion suppression reversed-phase high-performance liquid chromatography offers superior resolution for indole derivatives, enabling separation of closely related structural analogs [24]. Mobile phase optimization with respect to methanol composition and pH significantly influences retention times and separation efficiency [24].
The purification protocol typically involves initial crude product dissolution in water, pH adjustment to 7.6-8.2, followed by chloroform extraction [18]. Subsequent pH adjustment to 14 with sodium hydroxide enables isolation of the free base form through filtration and air drying [18].
Crystallization techniques utilize acid-base salt formation to improve purification efficiency [18]. Formation of hydrochloride or other acid salts provides crystalline materials suitable for further purification through recrystallization from appropriate solvent systems [27].
Advanced purification methods include preparative high-performance liquid chromatography using acetonitrile-water mobile phases with formic acid modifiers [2]. This approach enables isolation of analytically pure compounds suitable for biological evaluation and further synthetic elaboration [2].
Table 1: Purification Methods and Typical Yields
| Method | Solvent System | Typical Yield | Purity |
|---|---|---|---|
| Flash Chromatography | EtOAc/Pet. Ether (30:70-70:30) | 65-85% | 85-95% |
| Preparative HPLC | ACN/H₂O + 0.1% HCOOH | 80-95% | >95% |
| Crystallization | HCl salt formation | 70-90% | 90-98% |
| Acid-Base Extraction | CHCl₃/H₂O pH adjustment | 60-80% | 80-90% |
Table 2: Physical Properties and Analytical Data
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₆H₁₉N₃ | [1] [30] |
| Molecular Weight | 253.34 g/mol | [1] [26] |
| CAS Registry Number | 289487-79-2 | [26] [30] |
| Melting Point | Not determined | - |
| Solubility | Soluble in organic solvents | [26] |
Pharmacophore mapping studies of 2-(1H-indol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]ethanamine and related indole-pyrrole compounds have identified several critical structural features essential for biological activity [1] [2]. The core pharmacophore consists of three main components: the indole ring system, the pyrrole ring, and the connecting linker region [3] [4].
The indole nucleus serves as the primary binding scaffold, with the nitrogen atom at position 1 and the C-3 position being particularly important for receptor interactions [4] [3]. Studies have demonstrated that the indole NH group functions as a hydrogen bond donor, which is essential for receptor binding affinity [4]. The pyrrole ring contributes significantly to the overall pharmacophore, with the N-methyl substitution enhancing lipophilicity and membrane permeability [5] [6].
Comparative molecular field analysis studies have revealed that both steric and electrostatic factors contribute to biological activity, with steric effects accounting for approximately 71% of the variance in cannabinoid receptor binding and electrostatic effects contributing 28-29% [1]. The hydrophobic character of these compounds plays a crucial role in their interaction with lipophilic receptor binding sites [1] [7].
Substitutions at various positions of the indole ring system have been extensively studied to optimize biological activity [8] [9] [10]. The C-3 position tolerates aroyl substitutions well, with naphthoyl derivatives showing particularly high affinity for cannabinoid receptors [5] [7]. A 60-fold enhancement in activity was observed when methyl substitution was introduced at the N-1 position of the indole ring compared to unsubstituted derivatives [9].
Halogen substitutions at the C-5 position have shown significant effects on receptor selectivity [8] [11]. Chloro and nitro substitutions at this position enhance cannabinoid CB1 receptor binding while maintaining selectivity over CB2 receptors [1] [4]. The introduction of electron-withdrawing groups such as fluorine at the C-6 position has been associated with improved metabolic stability and enhanced receptor binding profiles [3].
Studies have demonstrated that oxidation or reduction of the indole core leads to diminished activity, suggesting that the aromatic character of the indole system is essential for biological function [12]. Replacement of the indole with isosteric heterocycles such as benzofuran or benzothiophene results in significantly reduced potency, confirming the critical role of the indole NH hydrogen bonding capability [4].
The pyrrole ring system exhibits considerable tolerance for structural modifications while retaining biological activity [11] [13] [5]. Substitutions at the C-2 position with dimethyl groups are well tolerated and do not significantly impact receptor binding affinity [5]. The C-4 position accommodates bromo substitutions effectively, with 4-bromopyrrole derivatives maintaining high affinity comparable to well-characterized cannabinoid receptor agonists [5].
Aroyl group substitutions at the C-3 position of the pyrrole ring are essential for cannabinoid CB1 receptor binding activity [5] [7]. The naphthoyl group commonly present in pyrrole cannabimimetics can be replaced by alternative moieties while maintaining moderate receptor affinity, as demonstrated by amide derivatives [5].
Electronic modifications of the pyrrole ring significantly influence biological activity [13]. More electron-deficient pyrroles demonstrate lower yields in cyclization reactions and reduced biological activity, consistent with the requirements for electrophilic aromatic substitution mechanisms [14]. The presence of the pyrrole nitrogen and its electronic properties are crucial for maintaining the binding characteristics of these compounds [13].
The linker region connecting the indole and pyrrole moieties plays a critical role in determining biological activity and receptor selectivity [7] [4]. Studies have shown that optimal cannabinoid receptor binding is achieved with linker lengths of 2-carbon units, while 3-carbon linkers maintain moderate activity [1] [4].
The morpholinoethyl group commonly found in indole-pyrrole cannabinoids can be successfully replaced with other cyclic structures or carbon chains [7]. Short side chains result in inactive compounds, whereas chains with 4 to 6 carbons produce optimal in vitro and in vivo activity [7] [15]. This relationship between chain length and activity has been consistently observed across multiple studies of cannabinoid receptor ligands [7].
Conformational flexibility of the linker region significantly impacts receptor binding modes [4]. Staggered conformations of the side chain facilitate certain binding modes, while folded conformations enable alternative receptor interactions [4]. The incorporation of conformationally constrained linkers through cyclic structures or geometric constraints can enhance selectivity for specific receptor subtypes [4].
Multiple QSAR studies have been conducted to establish quantitative relationships between structural features and biological activity of indole-pyrrole compounds [16] [17] [2] [18]. A comprehensive study of 30 indole derivatives using multiple linear regression, nonlinear regression, and artificial neural network approaches achieved correlation coefficients ranging from 0.78 to 0.99 [16] [18].
The best QSAR models have been developed using density functional theory calculations at the B3LYP/6-31G(d) level of theory for electronic descriptor computation [16] [17]. Key descriptors identified include GATS8p, HATS3p, MATS5e, and RDF045, which correlate positively with biological activity [17]. Conversely, descriptors such as R7e+, G2e, and certain topological indices show negative correlations with activity [17].
QSAR studies of cannabinoid receptor ligands have revealed that hydrophobic character is the most significant variable affecting in vitro activity [11]. The lipophilicity contributed by aromatic rings accounts for substantial variance in biological potency [11]. Cross-validation coefficients (q²) for robust QSAR models typically range from 0.62 to 0.92, indicating good predictive capability [17] [2].
Studies focusing on antifungal activity of indole derivatives have identified specific molecular descriptors that correlate with biological efficacy [17]. The QSAR equation obtained showed R² = 0.7884 and correlation coefficient R = 0.8879, with acceptable mean squared error and root mean squared error values [17].
CoMFA studies have provided detailed three-dimensional quantitative structure-activity relationships for indole-pyrrole compounds [1] [19] [20]. The most comprehensive CoMFA analysis of cannabinoid receptor ligands achieved cross-validation coefficients (q²) of 0.722 for CB1 receptors and 0.643 for CB2 receptors [1].
Steric field contributions consistently account for 71-72% of the variance in cannabinoid receptor binding, while electrostatic fields contribute 28-29% [1]. This distribution reflects the predominantly hydrophobic nature of cannabinoid receptor binding sites and the importance of molecular shape complementarity [1].
CoMFA contour maps have identified specific regions around indole-pyrrole compounds that are critical for receptor binding [1] [21]. Sterically favored regions include areas around the C-3 aroyl group, while sterically forbidden regions encompass spaces near the indole ring system [21]. These spatial requirements guide the design of new analogs with enhanced receptor selectivity [1].
The R3 substitution position has been identified as particularly important in CoMFA studies of anti-tubulin agents [22]. This position favors bulky substituents and electronegative groups, while R1, R2, and R4 positions disfavor large substituents [22]. The predictive correlation coefficient (r²) of 0.71 for test set compounds validates the reliability of these CoMFA models [22].
Molecular docking studies have elucidated the binding modes of indole-pyrrole compounds with various biological targets [2] [23] [3] [24]. Cannabinoid receptor docking studies reveal that hydrophobic interactions predominate, with the morpholinoethyl chain positioning being critical for optimal receptor engagement [25].
Docking studies with serotonin receptors demonstrate that the main interaction involves a salt bridge between the protonatable nitrogen atom of the ligands and the conserved aspartic acid residue (Asp 3.32) of the receptors [3]. Molecular dynamics simulations confirm that these complexes remain stable over extended time periods [3].
Studies of tubulin binding reveal that indole compounds form hydrogen bonds with Leu286, while the indole fragment interacts with Trp82 through π-π stacking interactions [12] [26]. These compounds bind to the colchicine site of tubulin through predominantly hydrophobic interactions with surrounding amino acid residues [27].
Aromatase docking studies indicate that heme chelation with the pyrrole ring represents a key interaction mechanism [27]. The formation of intermolecular bonds with adjacent amino acid residues has been predicted as important for inhibitory activity against this cytochrome P450 enzyme [27].
Indole-pyrrole compounds demonstrate significant binding affinity for multiple serotonin receptor subtypes [3] [28] [29]. The 5-HT1A receptor shows particular selectivity for compounds containing the indole scaffold, with binding affinities in the nanomolar range for optimized derivatives [3].
Structure-activity relationships for serotonin uptake inhibition reveal that compounds containing a 3-[(4-piperidinyl)methyl]indole moiety exhibit the highest potency and selectivity [28]. The 5-fluoro-3-[(4-piperidinyl)methyl]indole derivative displays high affinity for the uptake site, though N-methylation abolishes this affinity [28].
Serotonin 5-HT2A receptor binding studies indicate that aromatic interactions are critical for receptor engagement [3]. Electronic properties of the indole ring system significantly influence binding affinity and functional activity at this receptor subtype [3].
The development of fluorescent probes based on indole scaffolds has enabled real-time visualization of serotonin receptor distribution and trafficking [25]. These tools provide valuable insights into receptor pharmacology and potential therapeutic applications [30].
Cannabinoid receptor binding studies demonstrate clear structure-activity relationships for indole-pyrrole compounds [1] [5] [7]. CB1 receptors show preferential binding to indole derivatives over corresponding pyrrole analogs, with potency differences of several-fold observed consistently [7].
The 4-bromopyrrole derivative exhibits affinity for both CB1 and CB2 receptors comparable to well-characterized heterocyclic cannabimimetics such as WIN-55,212-2 [5]. This compound represents a valuable lead structure for further optimization of cannabinoid receptor ligands [5].
Pyrrole-derived cannabinoids consistently show lower potency than corresponding indole derivatives and demonstrate pronounced separation of pharmacological activities [7] [15]. Potencies for hypomobility and antinociception are several-fold higher than those for hypothermia and catalepsy, suggesting different receptor activation mechanisms [7].